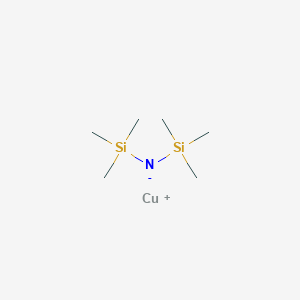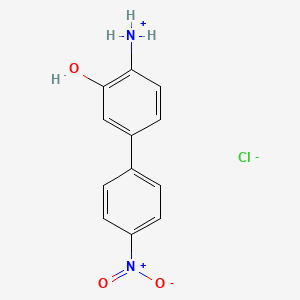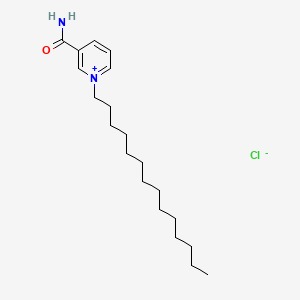![molecular formula C11H17N3O3S B14493939 Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- CAS No. 63379-13-5](/img/structure/B14493939.png)
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including nitration, reduction, and sulfonation, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-: Similar structure with a methyl group on the phenyl ring.
Methanesulfonamide, N-[2-[ethyl(4-nitrophenyl)amino]ethyl]-: Contains a nitro group instead of a nitroso group.
Methanesulfonamide, N-[2-[ethyl(4-aminophenyl)amino]ethyl]-: Contains an amino group instead of a nitroso group.
Uniqueness
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. The combination of the methanesulfonamide and nitrosophenyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63379-13-5 |
|---|---|
Fórmula molecular |
C11H17N3O3S |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-[2-(N-ethyl-4-nitrosoanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-3-14(9-8-12-18(2,16)17)11-6-4-10(13-15)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Clave InChI |
MKWCWIMDAWIYIC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNS(=O)(=O)C)C1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)
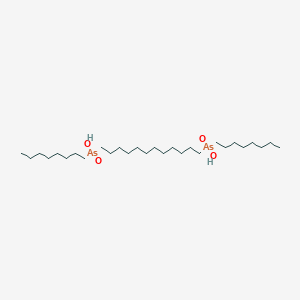


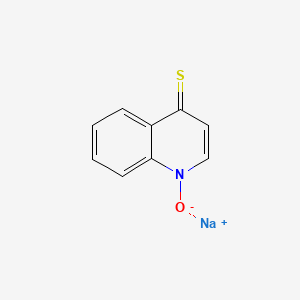
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
